molecular formula C9H8F2N4S B11777058 3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine

Cat. No.: B11777058
M. Wt: 242.25 g/mol
InChI Key: UPYIDYNGDOKASZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or signal transduction pathways.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is unique due to the combination of its difluoromethyl group, triazole ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H8F2N4S

Molecular Weight

242.25 g/mol

IUPAC Name

3-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine

InChI

InChI=1S/C9H8F2N4S/c10-7(11)8-13-9(15-14-8)16-5-6-2-1-3-12-4-6/h1-4,7H,5H2,(H,13,14,15)

InChI Key

UPYIDYNGDOKASZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CSC2=NNC(=N2)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.